Ebecryl 220

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ebecryl 220 is a hexafunctional aromatic urethane acrylate. It is known for its very fast cure response when exposed to ultraviolet light or an electron beam. This compound is widely used in various applications such as wood coatings and fillers, lithographic inks, scratch-resistant coatings on plastic, and more. It is valued for its ability to improve cure speed, solvent resistance, and gloss .

Vorbereitungsmethoden

Ebecryl 220 is synthesized through a series of chemical reactions involving urethane and acrylate groups. The synthetic route typically involves the reaction of an isocyanate with a polyol to form a urethane linkage, followed by the addition of acrylate groups to introduce the desired functionality. The reaction conditions often include the use of catalysts and controlled temperature to ensure the formation of the hexafunctional aromatic urethane acrylate. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and consistent product quality .

Analyse Chemischer Reaktionen

Ebecryl 220 undergoes various types of chemical reactions, including:

Polymerization: When exposed to ultraviolet light or an electron beam, this compound undergoes polymerization to form a cross-linked network. This reaction is typically initiated by photoinitiators or electron beam initiators.

Addition Reactions: The acrylate groups in this compound can participate in addition reactions with other monomers or oligomers, leading to the formation of copolymers.

Substitution Reactions:

Common reagents and conditions used in these reactions include photoinitiators, electron beam initiators, and controlled exposure to ultraviolet light or electron beams. The major products formed from these reactions are cross-linked polymers with enhanced mechanical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Ebecryl 220 has a wide range of scientific research applications, including:

Chemistry: It is used in the formulation of radiation-curable coatings, inks, and adhesives. Its fast cure response and excellent mechanical properties make it suitable for various chemical applications.

Biology: this compound is used in the development of biocompatible coatings and materials for medical devices. Its ability to form durable and resistant coatings is valuable in biological applications.

Medicine: In the medical field, this compound is used in the production of dental materials, surgical instruments, and other medical devices that require high-performance coatings.

Industry: this compound is widely used in industrial applications such as automotive coatings, electronics, and packaging.

Wirkmechanismus

The mechanism of action of Ebecryl 220 involves the formation of a cross-linked polymer network upon exposure to ultraviolet light or an electron beam. The acrylate groups in this compound undergo polymerization, leading to the formation of a three-dimensional network. This cross-linked structure imparts excellent mechanical properties, chemical resistance, and durability to the final product. The molecular targets and pathways involved in this process include the activation of photoinitiators or electron beam initiators, which generate reactive species that initiate the polymerization reaction .

Vergleich Mit ähnlichen Verbindungen

Ebecryl 220 is unique due to its hexafunctional aromatic urethane acrylate structure, which provides very fast cure response and excellent mechanical properties. Similar compounds include:

Ebecryl 810: A difunctional aromatic urethane acrylate with lower functionality and slower cure response compared to this compound.

Ebecryl 270: An aliphatic urethane acrylate with different mechanical properties and cure characteristics.

Ebecryl 4265: A low-viscosity urethane acrylate with different application advantages and performance characteristics.

This compound stands out due to its high functionality, fast cure response, and excellent mechanical properties, making it a preferred choice for various high-performance applications .

Eigenschaften

CAS-Nummer |

50843-44-2 |

|---|---|

Molekularformel |

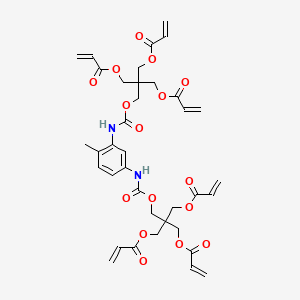

C37H42N2O16 |

Molekulargewicht |

770.7 g/mol |

IUPAC-Name |

[2-[[4-methyl-3-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate |

InChI |

InChI=1S/C37H42N2O16/c1-8-28(40)48-17-36(18-49-29(41)9-2,19-50-30(42)10-3)23-54-34(46)38-26-15-14-25(7)27(16-26)39-35(47)55-24-37(20-51-31(43)11-4,21-52-32(44)12-5)22-53-33(45)13-6/h8-16H,1-6,17-24H2,7H3,(H,38,46)(H,39,47) |

InChI-Schlüssel |

YPCHGLDQZXOZFW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C |

Verwandte CAS-Nummern |

178440-38-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.